molecular formula C13H16O3 B8223261 5-Oxo-7-phenylheptanoic acid

5-Oxo-7-phenylheptanoic acid

Cat. No. B8223261
M. Wt: 220.26 g/mol
InChI Key: PCIIZINALXTQHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Oxo-7-phenylheptanoic acid is a useful research compound. Its molecular formula is C13H16O3 and its molecular weight is 220.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Oxo-7-phenylheptanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Oxo-7-phenylheptanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Potential Therapeutic Target in Eosinophilic Diseases

5-Oxo-7-phenylheptanoic acid, a derivative of 5-oxo-ETE, shows promise in the treatment of eosinophilic disorders like asthma. Research indicates that novel OXE receptor antagonists, developed by modifying the molecular structure of 5-oxo-ETE derivatives, exhibit increased potency and resistance to metabolism, potentially offering a new strategy for treating these diseases (Chourey et al., 2018).

2. Role in Skin Inflammation

Studies have demonstrated that 5-oxo-ETE, a close relative of 5-Oxo-7-phenylheptanoic acid, can induce the infiltration of eosinophils and neutrophils into human skin. This suggests its potential involvement in skin inflammatory responses, and thereby, it might be a significant mediator in related conditions (Muro et al., 2003).

3. Chemoattractant Properties

The compound and its derivatives, including 5-oxo-ETE, have been identified as potent chemoattractants for eosinophils and neutrophils. They play a significant role in cell signaling, leading to various responses such as calcium mobilization and degranulation in these cells. This property is leveraged in exploring treatments for conditions like asthma and allergic diseases (Powell & Rokach, 2005).

4. Potential in Allergic Diseases Treatment

The ability of 5-oxo-ETE and its derivatives to induce granulocyte activation suggests their role as proinflammatory mediators in diseases like asthma and allergic rhinitis. The development of antagonists for the OXE receptor, which mediates the actions of these compounds, presents a promising avenue for therapeutic intervention in such conditions (Gore et al., 2014).

properties

IUPAC Name

5-oxo-7-phenylheptanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c14-12(7-4-8-13(15)16)10-9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCIIZINALXTQHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Oxo-7-phenylheptanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.